molecular formula C6H13NO2 B2502189 4-hydroxy-N,N-dimethylbutanamide CAS No. 18190-25-5

4-hydroxy-N,N-dimethylbutanamide

Cat. No. B2502189
CAS RN: 18190-25-5
M. Wt: 131.175
InChI Key: WIKMJRHPNGPQRH-UHFFFAOYSA-N
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Description

4-hydroxy-N,N-dimethylbutanamide is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 4-hydroxy-N,N-dimethylbutanamide is 1S/C6H13NO2/c1-7(2)6(9)4-3-5-8/h8H,3-5H2,1-2H3 .


Physical And Chemical Properties Analysis

4-hydroxy-N,N-dimethylbutanamide is a liquid at room temperature .

Scientific Research Applications

1. Synthesis and Chemical Reactions

4-Hydroxy-N,N-dimethylbutanamide is involved in various synthesis and chemical reaction processes. For example, it is an intermediate in the synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid, as demonstrated in a study where its role in cyanohydrin synthesis and subsequent hydrolysis was explored (Powell et al., 1978). Another study highlighted the use of 4-dimethylaminopyridine for the analytical acylation of hydroxy compounds, which is relevant to the processing of compounds like 4-hydroxy-N,N-dimethylbutanamide (Connors & Albert, 1973).

2. Fluorescence and Binding Studies

4-Hydroxy-N,N-dimethylbutanamide has been utilized in fluorescence and binding studies. For instance, a research focused on the synthesis of p-hydroxycinnamic acid derivatives and their interactions with bovine serum albumin, which is relevant to the study of similar hydroxy compounds (Meng et al., 2012).

3. Pharmaceutical Research

In pharmaceutical research, derivatives of 4-hydroxy-N,N-dimethylbutanamide have been synthesized and evaluated for their potential as inhibitors of inflammatory mediators (Ballesteros et al., 1995). Additionally, studies on radiolysis of similar compounds, such as 2,4-dimethylglutaric acid, provide insights into the degradation and stability of hydroxy compounds in pharmaceutical formulations (Ulański et al., 1996).

4. Biological and Biochemical Studies

The biochemical reactivity of similar compounds, such as 4-hydroxynonenal, has been studied extensively, providing insights into the interactions of hydroxy compounds with biological molecules (Schaur, 2003). This research is crucial for understanding the physiological roles and potential therapeutic applications of compounds like 4-hydroxy-N,N-dimethylbutanamide.

Safety and Hazards

The safety information available indicates that 4-hydroxy-N,N-dimethylbutanamide has a GHS07 pictogram and a warning signal word . The hazard statements for this compound are not specified .

properties

IUPAC Name

4-hydroxy-N,N-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7(2)6(9)4-3-5-8/h8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKMJRHPNGPQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N,N-dimethylbutanamide

CAS RN

18190-25-5
Record name 4-hydroxy-N,N-dimethylbutanamide
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